molecular formula C5H8N4S B13104721 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole

Cat. No.: B13104721
M. Wt: 156.21 g/mol
InChI Key: ZJOMNPYQCMCZBR-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole is a heterocyclic compound that features a unique combination of a pyrrolidine ring and a thiatriazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine with a thiatriazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Thiatriazole: A sulfur-containing heterocycle with potential antimicrobial properties.

    Pyrrolidinone: A lactam derivative with diverse biological activities.

Uniqueness

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole is unique due to its combination of a pyrrolidine ring and a thiatriazole ring, which imparts distinct chemical and biological properties

Biological Activity

5-(Pyrrolidin-1-yl)-1,2,3,4-thiatriazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine moiety attached to a thiatriazole ring, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiatriazole compounds exhibit potent anticancer activities against various cancer cell lines. For instance, one study reported that a related compound with a pyrrolidinyl group showed significant growth inhibition in breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong antiproliferative effects . Another related derivative demonstrated an IC50 value of 10.10 µg/mL against HepG2 liver cancer cells .

Table 1: Anticancer Activity of Thiatriazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7 (Breast)0.28
Related DerivativeHepG2 (Liver)10.10
Another DerivativeHL-60 (Leukemia)9.6

These findings suggest that modifications to the thiatriazole scaffold can significantly influence the biological activity and selectivity towards cancer cell lines.

The mechanisms underlying the anticancer effects of thiatriazole derivatives often involve the inhibition of key cellular processes such as tubulin polymerization and cell cycle progression. One study highlighted that a pyrrolidinyl derivative inhibited tubulin polymerization effectively and reduced tumor growth by approximately 58% in vivo compared to control treatments . This is particularly noteworthy as it indicates that these compounds may serve as potential alternatives to existing chemotherapeutic agents.

Case Study 1: In Vivo Efficacy

In an experimental model assessing tumor growth reduction, the administration of a pyrrolidinyl thiatriazole derivative resulted in a statistically significant reduction in tumor mass compared to controls. The treatment did not lead to significant weight loss in treated animals, suggesting a favorable safety profile .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study revealed that specific substitutions at the C-5 position of the thiatriazole ring were critical for maintaining biological activity. For example, replacing the aromatic moiety with various substituents resulted in varying degrees of cytotoxicity against different cancer cell lines. Notably, compounds with lipophilic groups exhibited enhanced antiproliferative activity .

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

5-pyrrolidin-1-ylthiatriazole

InChI

InChI=1S/C5H8N4S/c1-2-4-9(3-1)5-6-7-8-10-5/h1-4H2

InChI Key

ZJOMNPYQCMCZBR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=NS2

Origin of Product

United States

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